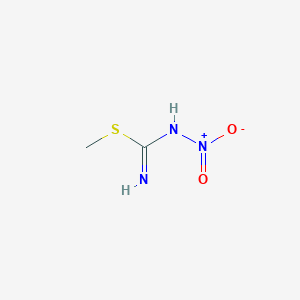
N-Nitro-S-methylisothiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitro-S-methylisothiourea: is a chemical compound with the molecular formula C2H5N3O2S and a molecular weight of 137.16 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Nitro-S-methylisothiourea can be synthesized through several methods. One common method involves the acylation of this compound followed by substitution with amines . Another method includes the treatment of this compound with methylamine to produce N-methyl nitroguanidine, which is then used in a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitro-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium carbonate, dimethylformamide, and methylamine . The conditions for these reactions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed: Major products formed from reactions with this compound include N-monosubstituted-N’-nitroguanidines and 4-nitroimino-1,3,5-oxadiazinanes .
Wissenschaftliche Forschungsanwendungen
N-Nitro-S-methylisothiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Medicine: It has potential therapeutic applications due to its inhibitory effects on nitric oxide synthase, which is involved in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of N-Nitro-S-methylisothiourea involves its role as an inhibitor of nitric oxide synthase. It exhibits selectivity for rat neuronal nitric oxide synthase, with an IC₅₀ value of 300 nM, compared to the endothelial enzyme, with an IC₅₀ value of 5.4 µM . This inhibition affects the production of nitric oxide, a signaling molecule involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Dinotefuran: A neonicotinoid insecticide with a similar nitroguanidine moiety.
Thiamethoxam: Another neonicotinoid insecticide synthesized from N-Nitro-S-methylisothiourea.
Uniqueness: this compound is unique due to its specific inhibitory effects on nitric oxide synthase and its applications in both scientific research and industrial processes. Its structural features and reactivity make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C2H5N3O2S |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
methyl N-nitrocarbamimidothioate |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI-Schlüssel |
FLZZNZJENFNFOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B8817267.png)

![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)
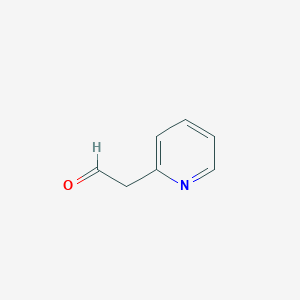
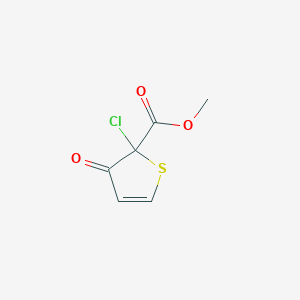

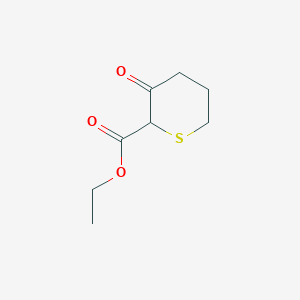
![6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B8817314.png)

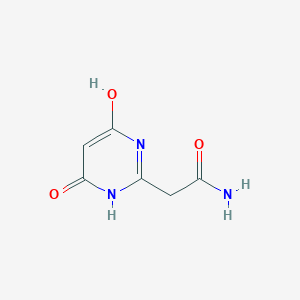
![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817330.png)


![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)
